trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-butylcyclohexyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h13-15H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUYZTOYURUHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634168, DTXSID901278053 | |
| Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4′-Butyl[1,1′-bicyclohexyl]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914221-44-6, 92413-47-3 | |
| Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4′-Butyl[1,1′-bicyclohexyl]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-trans-Butyl-[1,1'-bicyclohexyl]-4-on | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Variation in Alkyl Chain Length
Alkyl substituents significantly influence the physical and chemical properties of bicyclohexyl ketones. Key examples include:
*Estimated based on structural analogs.
- Butyl vs. Ethyl : The butyl derivative exhibits higher molecular weight and likely enhanced thermal stability compared to the ethyl analog (C₁₄H₂₄O). Longer alkyl chains improve mesophase ranges in liquid crystals but may reduce solubility in polar solvents.
- Butyl vs. Propyl/Pentyl : Propyl and pentyl derivatives (e.g., CAS 65355-35-3, 65355-36-4) show incremental increases in hydrophobicity and phase transition temperatures, critical for tuning liquid crystal performance.
Functional Group Modifications
Replacing the ketone group with other functional groups alters reactivity and application scope:
- Ketone vs. Carbonitrile : Carbonitrile derivatives exhibit stronger dipole moments, making them suitable for high-performance liquid crystals with low threshold voltages.
- Ketone vs. Methanol: Methanol derivatives are less rigid but more versatile in pharmaceutical synthesis due to their hydroxyl functionality.
Aromatic Substituents
Introducing aromatic groups modifies electronic properties and phase behavior:
| Compound Name | CAS Number | Substituent | Molecular Formula | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| trans-4'-(p-Tolyl)-[1,1'-bicyclohexyl]-4-one | 125962-80-3 | p-Tolyl (C₇H₇) | C₁₉H₂₆O | 123 | 1.026 |
| This compound | 92413-47-3 | Butyl (C₄H₉) | C₁₆H₂₆O | Not reported | Not reported |
- The p-tolyl derivative (C₁₉H₂₆O) has a higher melting point (123°C) and density (1.026 g/cm³) compared to alkyl-substituted analogs, attributed to π-π stacking interactions.
Q & A
Q. What are the common synthetic routes for trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one?
The synthesis typically involves coupling bicyclohexyl precursors with ketone-forming reactions. A validated method includes:
- Friedel-Crafts alkylation : Reacting cyclohexyl derivatives with butyl-substituted electrophiles under acidic conditions to form the bicyclohexyl backbone .
- Oxidation of secondary alcohols : Using oxidizing agents like Jones reagent to convert bicyclohexyl alcohols to ketones .
- Cross-coupling strategies : Suzuki-Miyaura coupling for stereospecific aryl-cyclohexyl bond formation, though this requires pre-functionalized cyclohexyl boronic esters .
Key challenges include minimizing steric hindrance during cyclization and ensuring stereochemical fidelity. Monitor reaction progress via GC (>98% purity threshold) .
Q. How is this compound characterized using spectroscopic methods?
- NMR spectroscopy :
- ¹H NMR : Look for cyclohexyl proton signals between δ 1.0–2.5 ppm (axial/equatorial splitting) and the ketone carbonyl absence of direct protons .
- ¹³C NMR : A carbonyl carbon signal near δ 210 ppm confirms the ketone group .
- IR spectroscopy : A strong absorption band at ~1700 cm⁻¹ (C=O stretch) .
- Mass spectrometry (MS) : Molecular ion peak at m/z 270.41 (C₁₉H₂₆O⁺) .
Q. What are the solubility properties of this compound in common organic solvents?
The compound is highly soluble in non-polar solvents like toluene (as reported in solubility studies) and moderately soluble in dichloromethane (DCM) or tetrahydrofuran (THF). For experimental workflows:
- Stepwise testing : Dissolve 10 mg increments in 1 mL of solvent at 25°C, observing clarity .
- Crystallization : Use toluene for recrystallization due to its high solubility gradient upon cooling .
Q. What purification methods ensure high stereochemical purity of this compound?
- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5) to separate stereoisomers .
- Recrystallization : Toluene or ethanol at low temperatures yields crystals with >98% purity (validated by GC) .
- HPLC : Chiral stationary phases (e.g., cellulose derivatives) resolve enantiomeric impurities .
Q. How stable is this compound under standard laboratory conditions?
- Thermal stability : Decomposition begins at ~200°C; store below 25°C in sealed, dry containers .
- Light sensitivity : Protect from UV exposure to prevent ketone photodegradation .
- Long-term storage : Use inert atmospheres (argon) to avoid oxidation .
Advanced Research Questions
Q. How can researchers optimize stereochemical purity during synthesis?
- Stereodirecting groups : Introduce temporary substituents (e.g., esters) to enforce axial/equatorial preferences during cyclization .
- Dynamic kinetic resolution : Use chiral catalysts to favor trans-isomer formation during coupling steps .
- Computational modeling : DFT calculations predict transition-state energies for stereochemical pathways, guiding reagent selection .
Q. What strategies resolve contradictions in reported thermal stability data?
- Controlled TGA/DSC studies : Compare decomposition profiles under nitrogen vs. air to isolate oxidation effects .
- Isothermal aging : Heat samples at 150°C for 24 hours and analyze via NMR for degradation byproducts .
- Inter-lab validation : Collaborate to standardize heating rates and sample preparation protocols .
Q. How can computational methods predict the mesomorphic behavior of bicyclohexyl derivatives?
- Molecular dynamics (MD) simulations : Model intermolecular interactions in liquid crystalline phases using software like GROMACS .
- Density functional theory (DFT) : Calculate dipole moments and polarizabilities to estimate phase transition temperatures .
- Structure-property databases : Cross-reference with analogs like trans-4'-propylbicyclohexylcarbonitrile (CAS 65355-35-3) to identify mesogen design rules .
Q. What is the impact of substituents on the electronic properties of the bicyclohexyl core?
- Hammett studies : Introduce electron-withdrawing (e.g., -F) or donating (e.g., -OCH₃) groups and measure ketone reactivity via kinetic assays .
- Cyclic voltammetry : Compare oxidation potentials to quantify substituent effects on electron density .
- Spectroscopic shifts : Correlate substituent electronegativity with ¹³C NMR carbonyl chemical shifts .
Q. How can mechanistic studies elucidate ketone reactivity in functionalization reactions?
- Isotopic labeling : Use ¹⁸O-labeled ketones to track nucleophilic addition pathways .
- In situ IR monitoring : Observe carbonyl band changes during Grignard or hydride reductions .
- Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated ketones to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
